Biocytin-L-proline

Description

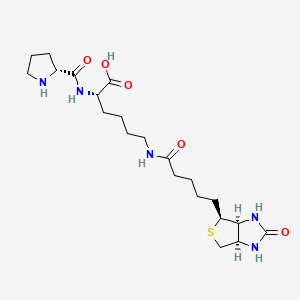

Structure

3D Structure

Properties

IUPAC Name |

(2S)-6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-2-[[(2R)-pyrrolidine-2-carbonyl]amino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H35N5O5S/c27-17(9-2-1-8-16-18-15(12-32-16)25-21(31)26-18)23-10-4-3-6-14(20(29)30)24-19(28)13-7-5-11-22-13/h13-16,18,22H,1-12H2,(H,23,27)(H,24,28)(H,29,30)(H2,25,26,31)/t13-,14+,15+,16+,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRNBERKLWAYKKP-IMPIEMTGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C(=O)NC(CCCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](NC1)C(=O)N[C@@H](CCCCNC(=O)CCCC[C@H]2[C@@H]3[C@H](CS2)NC(=O)N3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H35N5O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10652473 | |

| Record name | D-Prolyl-N~6~-{5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}-L-lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10652473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

469.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1356931-03-7 | |

| Record name | D-Prolyl-N~6~-{5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}-L-lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10652473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Applications of Biocytin L Proline As a Molecular Probe and Research Tool

Development and Optimization of Biocytin-L-proline in Neuronal Tracing Methodologies

Biocytin (B1667093) and its derivatives are highly effective neuroanatomical tracers due to their ability to be taken up by neurons and transported axonally. Their versatility and the high-resolution visualization they afford have led to their widespread adoption in mapping neural circuits.

Anterograde and Transneuronal Transport Mechanisms in Central Nervous System Studies

Biocytin is a valued tool for anterograde tracing, which maps neuronal connections from the cell body (soma) to the axon terminal. 2bscientific.comnih.gov When injected into a specific brain region, biocytin is taken up by the cell bodies and dendrites of neurons located at the injection site. nih.gov It is then transported along the axon's length to its terminal boutons through the neuron's metabolic transport systems. nih.govnih.gov This process allows for the complete labeling of a neuron's efferent fiber pathways. researchgate.net

The transport of biocytin is rapid, which means that experiments can be conducted with short survival times of one to four days. core.ac.uk While primarily an anterograde tracer, some retrograde transport (from axon terminal back to the soma) can occasionally be observed, particularly with larger injections. nih.gov Biocytin's low molecular weight and high affinity for avidin-based visualization reagents make it a versatile alternative to other tracers like Phaseolus vulgaris-leucoagglutinin (PHA-L) and Horseradish Peroxidase (HRP) conjugates. nih.gov Its effectiveness is notable even in older animals, a context where other tracers may be less reliable. nih.gov Neurobiotin, an amino derivative of biotin (B1667282), shares these properties and is also used as an intracellular label for neurons. 2bscientific.com

Table 1: Comparison of Common Anterograde Tracers

| Feature | Biocytin | Phaseolus vulgaris-leucoagglutinin (PHA-L) | Biotinylated Dextran Amine (BDA) |

|---|---|---|---|

| Primary Transport Direction | Anterograde. nih.govresearchgate.net | Anterograde. nih.govfrontiersin.org | Anterograde (with some retrograde). researchgate.net |

| Transport Mechanism | Utilizes the neuron's internal metabolic transport system. nih.gov | Axonal transport after uptake by the cell body. frontiersin.org | Axonal transport. researchgate.net |

| Required Survival Time | Short (1-4 days). core.ac.uk | Long (10-20 days). frontiersin.org | Variable, generally shorter than PHA-L. researchgate.net |

| Resolution | High, suitable for light and electron microscopy. core.ac.uk | High, reveals detailed cell morphology including terminal boutons. frontiersin.org | High resolution. nih.gov |

| Key Advantage | Rapid transport, cost-effective, works well in older animals. nih.govcore.ac.uk | Almost exclusively anterograde transport, detailed morphological filling. nih.govfrontiersin.org | Reliable, versatile, and can be combined with other tracers. nih.gov |

Methodological Enhancements for High-Resolution Neuroanatomical Mapping

The use of biocytin has significantly enhanced the ability to map neuroanatomy at high resolution. core.ac.uk A key advantage of biocytin is its suitability for electron microscopy procedures, which allows for the ultrastructural analysis of labeled neurons and their synaptic connections. core.ac.uk To create a second electron-dense label for complex circuit analysis, biocytin tracing has been successfully combined with the anterograde degeneration method. core.ac.uk

Methodological advancements also include combining biocytin with other neuroanatomical tracers in multi-dimensional paradigms. For instance, triple tracing techniques have been developed that combine biocytin with tracers like Wheat Germ Agglutinin-Horseradish Peroxidase (WGA-HRP) and PHA-L, with each tracer visualized using a different chemical reaction to distinguish the labeled pathways. core.ac.uk The juxtacellular injection of biocytin is another elegant technique that allows for the visualization of single neurons. core.ac.uk These combined approaches enable the detailed study of the anatomical connectivity within complex neuronal chains and microcircuits. nih.govcore.ac.uk

Integration into Unnatural Amino Acid Mutagenesis and Protein Engineering Systems

The ability to incorporate unnatural amino acids (UCAAs) into proteins offers a powerful method for creating novel functionalities. While the foundational research in this field has extensively used biocytin, the biotin derivative of lysine (B10760008), the principles established are central to the potential integration of other biotinylated amino acids like this compound into protein engineering systems. caltech.educaltech.edunih.gov This technique fundamentally expands the chemical diversity available for protein synthesis beyond the 20 canonical amino acids. caltech.edufigshare.com

Amber Stop Codon Suppression for Biocytin Incorporation into mRNA Display Libraries

A key technology for integrating UCAAs is nonsense suppression, specifically using the amber stop codon (UAG). caltech.edufsu.edunih.gov Research has shown that biocytin can be site-specifically inserted into a protein sequence encoded by an mRNA display library. caltech.educaltech.edunih.gov This is achieved by repurposing the UAG codon, which normally signals the termination of translation. psu.edu

The process involves several key components:

Mutated Gene: The gene for the target protein is mutated to include a UAG codon at the specific site where the biocytin is to be incorporated. caltech.edu

Suppressor tRNA: An orthogonal suppressor tRNA, such as THG73 (a modified Gln tRNA from Tetrahymena thermophila), is engineered to recognize the UAG codon. caltech.educaltech.edu This tRNA functions orthogonally, meaning it does not interfere with the host cell's normal translation machinery. researchgate.netrsc.org

Charged tRNA: The suppressor tRNA is chemically charged with biocytin. caltech.edupsu.edu

In Vitro Translation: During in vitro translation, when the ribosome encounters the UAG codon, the biocytin-charged suppressor tRNA binds to it, inserting biocytin into the growing polypeptide chain instead of terminating synthesis. caltech.educaltech.edu

This method allows for the creation of large libraries of peptides or proteins that contain biocytin at a defined position. caltech.edunih.gov The presence of the biotin tag can then be used for selection, for example, by enriching templates containing the biocytin-incorporating UAG codon through iterative cycles of selection against a streptavidin agarose (B213101) matrix. caltech.educaltech.edu

Table 2: Key Components for Amber Codon Suppression

| Component | Function | Example from Research |

|---|---|---|

| Repurposed Codon | Signals for the incorporation of the unnatural amino acid instead of translation termination. | UAG (Amber Stop Codon). caltech.edupsu.edu |

| Orthogonal Suppressor tRNA | Recognizes the repurposed codon and delivers the unnatural amino acid. | THG73, a modified Gln tRNA. caltech.educaltech.edu |

| Unnatural Amino Acid | Provides novel chemical functionality not present in the 20 canonical amino acids. | Biocytin (biotin derivative of lysine). caltech.edunih.gov |

| Selection System | Enriches for proteins that have successfully incorporated the unnatural amino acid. | Streptavidin agarose matrix, which binds to the biotin tag. caltech.edu |

Expanding the Genetic Code for Targeted Protein Functionalization

The site-specific incorporation of biocytin is a prime example of the broader field of genetic code expansion. researchgate.netukri.orgyale.edu This technology overcomes the functional limitations imposed by the 20 naturally occurring amino acids. rsc.orgukri.org By adding new amino acid building blocks with unique chemical properties, scientists can engineer proteins with novel or enhanced functions. ukri.orgfrontiersin.org

The ability to introduce biophysical probes, reactive chemical handles, or affinity tags like biotin at any desired position in a protein opens up vast possibilities. fsu.eduukri.org This has profound implications for developing new generations of biocatalysts, advanced therapeutic proteins, and functional biomaterials. ukri.org The core strategy involves creating an orthogonal set of translational components—a tRNA and its corresponding aminoacyl-tRNA synthetase—that work in parallel with the natural machinery but are dedicated solely to the unnatural amino acid and its unique codon. researchgate.netrsc.org This ensures the high-fidelity incorporation of the new amino acid, effectively expanding the functional alphabet of life. researchgate.net

Utilization in Affinity-Based Proteomics and Interactome Profiling

Affinity-based proteomics is a powerful approach used to identify and characterize protein interactions. mdpi.commdpi.com The incorporation of a biocytin tag into a target protein provides an exceptional tool for this purpose, leveraging the extremely strong and specific interaction between biotin and proteins like avidin (B1170675) or streptavidin.

When a protein containing a biocytin residue is expressed in a cell or used in a cell lysate, it can be selectively captured, along with any stably interacting partner proteins, using an affinity matrix (e.g., streptavidin-coated beads). caltech.edu This "pull-down" technique allows for the isolation of protein complexes from a highly complex mixture. mdpi.commdpi.com After isolation, the captured proteins are identified using mass spectrometry.

This methodology, often termed "affinity purification-mass spectrometry" (AP-MS), is a cornerstone of interactome profiling. mdpi.comnih.gov It enables researchers to map the network of protein-protein interactions (the interactome) that a specific "bait" protein is involved in. nih.gov The use of a genetically encoded biotin tag like biocytin is particularly advantageous because it provides a highly specific handle for purification under near-physiological conditions, yielding insights into the composition and function of protein complexes within the cell. mdpi.com This approach is critical for understanding the molecular machinery that underlies all biological processes. mdpi.comnih.gov

Table 3: Compounds Mentioned in This Article

| Compound Name |

|---|

| Biocytin |

| This compound |

| Biotinylated Dextran Amine (BDA) |

| Horseradish Peroxidase (HRP) |

| Neurobiotin |

| Phaseolus vulgaris-leucoagglutinin (PHA-L) |

| Streptavidin |

Enrichment Strategies for Biotinylated Biomolecules in Cell-Surface Proteomics

The analysis of the cell-surface proteome, or surfaceome, is fundamental to understanding cell signaling, cell-cell interactions, and identifying potential drug targets and biomarkers. researchgate.net However, plasma membrane proteins are often of low abundance compared to cytosolic proteins, making their identification challenging without effective enrichment. elifesciences.org Biotinylation, using reagents that incorporate a biocytin or biotin-like tag, is a key strategy to overcome this challenge.

One widely adopted method is Cell Surface Capture (CSC). cuni.cz This technique often involves the chemical labeling of specific residues on extracellular domains of proteins. A variant of this approach uses biocytin-hydrazide, which reacts with sialic acid residues on cell surface glycoproteins that have been mildly oxidized. semanticscholar.org Once labeled, the biotinylated glycoproteins can be selectively captured and enriched from complex protein mixtures using streptavidin-coated affinity matrices. semanticscholar.org This enrichment is a critical preparatory step for subsequent analysis by mass spectrometry. nih.gov

Studies comparing different cell surface labeling techniques have highlighted the effectiveness of biocytin hydrazide. For instance, when compared with methods like sulfo-NHS-LC-LC-biotin labeling, biocytin hydrazide demonstrated a high level of cell surface enrichment, with a lower proportion of identified proteins being of intracellular origin. elifesciences.org

Table 1: Comparison of Selected Cell-Surface Protein Enrichment Strategies

| Strategy | Labeling Target | Principle | Advantages | Considerations |

| Biocytin Hydrazide Labeling | Sialic acids on glycoproteins | Mild oxidation of sialic acids followed by covalent linkage to biocytin-hydrazide. Enrichment via streptavidin affinity. semanticscholar.org | High cell surface enrichment specificity. elifesciences.org | Requires presence of sialylated glycoproteins. semanticscholar.org |

| Sulfo-NHS-Ester Biotinylation | Primary amines (e.g., Lysine) | The N-Hydroxysuccinimide (NHS) ester reacts with primary amines on exposed protein surfaces. elifesciences.org | Broadly labels surface proteins. | Can be less specific, with a higher proportion of intracellular proteins sometimes captured. elifesciences.org |

| Lectin Affinity Chromatography | Glycan structures | Lectins, carbohydrate-binding proteins, are used to capture glycoproteins. | Enriches for a broad range of glycoproteins. | Specificity depends on the lectin(s) used; may not capture all surface proteins. |

Probe Design for Ligand-Receptor Interaction Studies and Protein-Small Molecule Binding Assays

The ability to specifically tag molecules with biocytin is fundamental to designing probes for studying complex biomolecular interactions.

In the context of ligand-receptor interaction studies , biocytin is integral to chemoproteomic technologies designed to identify the cellular receptors for specific ligands. One such technology, ligand-based receptor capture (LRC), utilizes a trifunctional chemical reagent (TRICEPS) that contains a biotin tag. bris.ac.uk This reagent links to a ligand of interest (such as a peptide, drug, or even a virus) and then covalently cross-links to glycosylated proteins in its immediate vicinity on the surface of a living cell. bris.ac.uk The biotin tag then allows for the purification of the captured receptor-ligand complexes for identification by mass spectrometry. This approach enables the unbiased discovery of receptor interactions under near-physiological conditions without requiring genetic modification. bris.ac.uk

For protein-small molecule binding assays , biotinylating one of the binding partners is a common strategy to facilitate the study of their interaction. For example, biotinylated collagen model peptides have been synthesized to investigate their binding to Heat shock protein 47 (Hsp47) in Time-Resolved Fluorescence Energy Transfer (TR-FRET) assays. researchgate.net In such assays, the biotinylated peptide is captured by streptavidin conjugated to a fluorophore, bringing it into proximity with the binding partner that is tagged with a complementary fluorophore, allowing for the detection of a binding event. researchgate.net Furthermore, small molecules themselves can be designed as chemical probes to investigate protein binding sites. For instance, a specific small molecule binder of the androgen receptor's Binding Function 3 (AR-BF3) was used to identify the co-chaperone SGTA as an important interacting partner. aacrjournals.org

Table 2: Probe Design Strategies Utilizing the Biocytin Moiety

| Assay Type | Probe Design Principle | Role of Biocytin | Example Application |

| Ligand-Receptor Identification (LRC) | A trifunctional probe (e.g., TRICEPS) with a ligand-reactive group, a receptor-reactive group, and a biotin tag. bris.ac.uk | Serves as the affinity handle for purification of the ligand-receptor complex from cell lysates. bris.ac.uk | Identifying cell-surface binding factors for the vaccinia virus. bris.ac.uk |

| Protein-Small Molecule Binding (TR-FRET) | One binding partner (e.g., a peptide) is chemically synthesized with a biotin tag. researchgate.net | Anchors the probe to a streptavidin-fluorophore conjugate, enabling FRET upon binding to a tagged partner. researchgate.net | Characterizing the interaction between Hsp47 and collagen model peptides. researchgate.net |

| Protein-Small Molecule Binding (BLI) | A small molecule or protein is biotinylated and immobilized on a streptavidin biosensor. | Facilitates immobilization for kinetic analysis of the binding interaction with an analyte in solution. | Studying the binding of small molecule inhibitors to a target protein. |

Role in Biosensor Development for Biomolecular Interaction Analysis and Kinetic Studies

This compound and other biotinylated molecules are pivotal in the development and operation of optical biosensors, such as those based on Bio-Layer Interferometry (BLI) and Surface Plasmon Resonance (SPR). il-biosystems.comresearchgate.net These technologies allow for the real-time, label-free analysis of biomolecular interactions, providing crucial data on binding kinetics (association and dissociation rates) and affinity. il-biosystems.comsartorius.com

In a typical BLI experiment, a streptavidin-coated biosensor tip is used to immobilize a biotinylated ligand (protein, peptide, nucleic acid, etc.). ohsu.edu This immobilization is stable and specific due to the strong biotin-streptavidin bond. The biosensor tip is then dipped into solutions containing the analyte of interest, and the binding event is measured by detecting a change in the interference pattern of light reflected from the biosensor surface. sartorius.com

A critical aspect of obtaining high-quality kinetic data is the use of a proper reference. In this context, biocytin plays a crucial role. To distinguish specific binding from non-specific binding or signal drift, reference biosensors are run in parallel. sartorius.com These reference biosensors are often created by simply blocking the streptavidin-coated surface with an excess of free biocytin. ohsu.edusartorius.com By subtracting the signal from the biocytin-blocked reference sensor from the signal of the active sensor, any background noise or buffer-induced artifacts can be effectively removed. sartorius.com This double-referencing method is essential for improving the signal-to-noise ratio and is particularly important for challenging applications like analyzing the binding of low molecular weight compounds (fragments) or weak interactors. ohsu.edu

Table 3: Role of Biocytin in a Typical BLI Kinetic Assay

| Step | Description | Function of Biotin/Biocytin |

| 1. Ligand Immobilization | A biotinylated protein or peptide (ligand) is loaded onto a streptavidin (SSA) biosensor. | The biotin tag serves as the anchor, creating a stable, oriented surface for interaction analysis. ohsu.edu |

| 2. Baseline | The immobilized biosensor is dipped in assay buffer to establish a stable baseline signal. | No direct role, but establishes the starting point before the binding event. |

| 3. Association | The biosensor is moved into a solution containing the analyte (binding partner). | The binding of the analyte to the immobilized biotinylated ligand is measured in real-time. sartorius.com |

| 4. Dissociation | The biosensor is returned to the assay buffer, and the dissociation of the analyte is measured. | The rate at which the analyte unbinds from the biotinylated ligand is determined. sartorius.com |

| 5. Reference Subtraction | A parallel biosensor, blocked with free biocytin, undergoes the same steps. Its signal is subtracted from the active sensor's signal. | Biocytin creates an inactive reference surface to correct for non-specific binding and signal drift, ensuring data accuracy. sartorius.comsartorius.com |

Investigation of Biochemical and Cellular Mechanisms Involving Biocytin L Proline Analogues

Modulation of Cellular Metabolism by L-Proline and its Derivatives

L-proline and its derivatives are integral to a spectrum of cellular metabolic processes, influencing everything from amino acid balance and redox state to stress responses and the fundamental processes of protein synthesis and cell proliferation.

Impact on Amino Acid Homeostasis and Intracellular Redox Regulation

L-proline metabolism is deeply intertwined with cellular amino acid homeostasis and the regulation of the intracellular redox environment. The catabolism of proline to glutamate (B1630785), a key amino acid, is a significant metabolic pathway. creative-proteomics.comunl.edu This process involves the enzymes proline dehydrogenase (PRODH) and Δ1-pyrroline-5-carboxylate (P5C) dehydrogenase (P5CDH), which are central to maintaining proline homeostasis. unl.edu The interconversion of proline and P5C is also linked to the regulation of the NADP+/NADPH ratio, which has a direct impact on the pentose (B10789219) phosphate (B84403) pathway and nucleotide synthesis. mdpi.com

Proline metabolism plays a crucial role in managing cellular redox balance. creative-proteomics.comd-nb.info The oxidation of proline by PRODH in the mitochondria can generate reactive oxygen species (ROS), which can act as signaling molecules. mdpi.com However, proline itself can also act as an antioxidant, scavenging free radicals and protecting cells from oxidative stress. creative-proteomics.comfrontiersin.org Studies have shown that proline can reduce intracellular ROS levels, in part by enhancing the production of glutathione (B108866) (GSH), a major cellular antioxidant. mdpi.com This dual role of proline metabolism—both generating and mitigating ROS—highlights its complex involvement in redox signaling and homeostasis. frontiersin.orgnih.gov The balance between proline synthesis and catabolism is therefore critical for maintaining a healthy cellular redox state. d-nb.info

| Metabolic Process | Key Enzymes/Molecules | Impact on Cellular Homeostasis |

| Proline Catabolism | Proline Dehydrogenase (PRODH), P5C Dehydrogenase (P5CDH) | Generates glutamate, influences amino acid pools. creative-proteomics.comunl.edu |

| Proline-P5C Cycle | PYCR1/2/L, P5CS | Regulates NADP+/NADPH ratio, impacting nucleotide synthesis and redox balance. mdpi.com |

| Redox Regulation | Proline, Glutathione (GSH) | Proline acts as both a source of ROS for signaling and a scavenger of ROS, contributing to antioxidant defense. mdpi.comfrontiersin.org |

Interplay with Osmotic Stress Response and Compatible Solute Accumulation

Under conditions of osmotic stress, such as high salinity or drought, many organisms accumulate low molecular weight, highly soluble organic compounds known as compatible solutes. nih.gov L-proline is a prominent compatible solute, and its accumulation is a well-documented response to such environmental challenges. nih.govnih.govcore.ac.uk By increasing the intracellular solute concentration, proline helps to maintain cell turgor and osmotic balance, thereby protecting cellular structures and functions. nih.govcore.ac.uk

The accumulation of proline during osmotic stress is a result of both increased synthesis and decreased degradation. core.ac.uk In plants, for instance, the synthesis of proline from glutamate is upregulated in response to water deficit and high salt concentrations. nih.govbioone.org Proline's role extends beyond simple osmotic adjustment; it also helps to stabilize proteins and membranes, scavenge ROS that are often produced during stress, and buffer cellular redox potential. nih.govcore.ac.uk The ability of proline to act as a compatible solute is a critical survival mechanism for many organisms facing environmental stress. mdpi.com

| Stress Condition | Role of L-Proline | Cellular Effect |

| High Salinity | Accumulation as a compatible solute | Maintains osmotic balance, protects cellular structures. nih.govcore.ac.uk |

| Drought | Increased biosynthesis from glutamate | Helps maintain cell turgor and water potential. nih.govbioone.org |

| General Osmotic Stress | Stabilization of proteins and membranes, ROS scavenging | Protects against cellular damage and maintains redox homeostasis. nih.govcore.ac.uk |

Effects on Protein Synthesis and Cell Proliferation Pathways

L-proline is not only a fundamental building block for protein synthesis but also a signaling molecule that influences pathways controlling cell growth and proliferation. researchgate.netnih.gov Proline availability can regulate the mTOR signaling pathway, a central regulator of cell growth, proliferation, and survival. mdpi.comnih.gov Studies have shown that L-proline can activate mTORC1 signaling, leading to enhanced protein synthesis. mdpi.com

Furthermore, proline metabolism is linked to the synthesis of polyamines, which are essential for DNA and protein synthesis and, consequently, for cell proliferation. nih.gov The catabolism of proline can provide precursors for polyamine synthesis. nih.gov In some contexts, the inhibition of proline synthesis has been shown to interrupt cell proliferation, highlighting its critical role in this process. nih.gov Conversely, an adequate supply of proline is necessary to support the high rates of protein synthesis and cell division observed in rapidly growing tissues. nih.gov

Enzymatic Recognition and Processing of Proline-Containing Sequences

The unique cyclic structure of proline imposes significant conformational constraints on the polypeptide backbone, influencing protein folding and stability. Specialized enzymes have evolved to recognize and process proline-containing sequences, playing crucial roles in post-translational modification and protein turnover.

Studies on Prolyl Hydroxylases and Post-Proline Cleaving Enzymes

Prolyl hydroxylases are a class of enzymes that catalyze the hydroxylation of proline residues within proteins, a common post-translational modification. nih.gov The resulting hydroxyproline (B1673980) is critical for the stability of collagen, the most abundant protein in mammals. nih.gov Prolyl 4-hydroxylase (P4H) recognizes specific proline residues, typically in a Pro-Gly sequence, and its activity is essential for the formation of the stable collagen triple helix. nih.gov The hydroxylation of proline alters its chemical properties, influencing the conformation of the peptide backbone. nih.gov

Post-proline cleaving enzymes (PPCEs) are proteases that specifically hydrolyze peptide bonds on the carboxyl side of proline residues. mdpi.compreprints.org These enzymes, which include prolyl endopeptidases (PEPs) and prolyl oligopeptidases (POPs), are important for the metabolism of proline-containing peptides and have been implicated in various physiological processes. mdpi.compreprints.orgscience.gov The substrate specificity of PPCEs is crucial for their biological function, allowing them to selectively degrade certain peptides while leaving others intact. mdpi.comresearchgate.net

| Enzyme Class | Function | Significance |

| Prolyl Hydroxylases (e.g., P4H) | Catalyze the hydroxylation of proline residues. nih.gov | Essential for collagen stability and proper protein conformation. nih.gov |

| Post-Proline Cleaving Enzymes (PPCEs) | Hydrolyze peptide bonds C-terminal to proline residues. mdpi.compreprints.org | Involved in the metabolism of proline-containing peptides and various biological processes. mdpi.comscience.gov |

Characterization of Substrate Specificity and Inhibitory Mechanisms of Proline Catabolic Enzymes

The enzymes involved in proline catabolism, PRODH and P5CDH, exhibit substrate specificity that is fundamental to the regulation of this pathway. unl.edu PRODH initiates proline degradation by oxidizing it to P5C. creative-proteomics.com In some organisms, these two enzymes are fused into a single bifunctional protein, which can facilitate substrate channeling, increasing the efficiency of the pathway. unl.edu

The regulation of proline catabolic enzymes is complex. For instance, in rice, P5C dehydrogenase activity can be modulated by cations and inhibited by certain metal ions. frontiersin.org Interestingly, arginine has been shown to act as an uncompetitive inhibitor with respect to P5C, suggesting a mechanism for cross-talk between proline and arginine metabolic pathways. frontiersin.org In the fungus Candida albicans, the proper coordination of the activities of the two proline catabolic enzymes is critical, as an imbalance can lead to the accumulation of the toxic intermediate P5C and increased ROS generation. diva-portal.org Understanding the substrate specificity and inhibitory mechanisms of these enzymes is key to comprehending how proline metabolism is controlled and integrated with other cellular processes.

Structural Biology of Proline-Rich Motifs and their Interactions

Proline-rich motifs are significant structural elements in a multitude of proteins, playing critical roles in mediating protein-protein interactions and cellular signaling pathways. The unique structural properties of proline, the only proteinogenic secondary amino acid, are central to the function of these motifs. This section delves into the conformational constraints imposed by proline residues and explores how synthetic analogues, such as aza-proline, can mimic its stereochemistry, offering tools for biochemical and cellular investigations.

Conformational Constraints Imposed by Proline Residues in Peptides and Proteins

The distinctive cyclic structure of proline, where its side chain forms a pyrrolidine (B122466) ring with the backbone amide nitrogen, imposes significant conformational rigidity compared to other amino acids. google.com This inherent structural constraint is a key determinant of the architecture of peptides and proteins containing proline residues.

One of the most notable constraints is the restriction of the backbone dihedral angle, phi (φ), to a narrow range of approximately -60° to -75°. acs.orgnih.gov This limitation significantly reduces the conformational space available to the polypeptide chain, influencing the formation of secondary structures. google.comacs.org While proline is known to act as a "helix breaker" within the core of α-helices and β-sheets, it is frequently found at the beginning of α-helices and in the edge strands of β-sheets, as well as being a common constituent of β-turns. google.comacs.org

A crucial aspect of proline's conformational behavior is the cis-trans isomerization of the peptidyl-prolyl bond (the peptide bond preceding a proline residue). Unlike other peptide bonds, where the trans conformation is overwhelmingly favored energetically, the energy difference between the cis and trans conformers of a peptidyl-prolyl bond is relatively small. rsc.org Consequently, the cis conformation, where the Cα atoms of the adjacent residues are on the same side of the peptide bond, is significantly more populated for proline (around 5-6% in proteins) than for any other amino acid (approximately 0.04%). rsc.orgnih.gov This isomerization can be a rate-limiting step in protein folding and can act as a molecular switch, modulating protein function and interaction. nih.gov

Furthermore, the five-membered pyrrolidine ring of proline is not planar and can adopt different puckered conformations, primarily the Cγ-endo (down) and Cγ-exo (up) puckers. osti.govmdpi.com In the Cγ-endo pucker, the Cγ atom is on the same side of the ring as the carbonyl group, while in the Cγ-exo pucker, it is on the opposite side. The ring pucker is coupled to the backbone conformation and can influence the preference for cis or trans peptide bonds. osti.govmdpi.com For instance, a cis peptidyl-prolyl bond shows a preference for a Cγ-endo (down) pucker. mdpi.com

The presence of proline-rich motifs can lead to the formation of a unique secondary structure known as the polyproline II (PPII) helix. nih.gov This left-handed helix is characterized by all-trans peptide bonds and is an extended, flexible structure that serves as a recognition motif for various protein domains, such as SH3, WW, and EVH1 domains, which are critical in signaling cascades. nih.govacs.org

| Parameter | Description | Typical Values/Observations | Significance |

| Backbone Dihedral Angle (φ) | The angle of rotation around the N-Cα bond. | Restricted to approximately -60° to -75°. acs.orgnih.gov | Limits conformational freedom, influences secondary structure formation. google.com |

| Cis-Trans Isomerization (ω angle) | The conformation of the peptide bond preceding proline. | Trans (ω ≈ 180°) is favored, but cis (ω ≈ 0°) is significantly populated (~5-6%). rsc.orgnih.gov | Acts as a molecular switch, rate-limiting in protein folding. nih.gov |

| Pyrrolidine Ring Pucker | The non-planar conformation of the five-membered ring. | Primarily Cγ-endo (down) and Cγ-exo (up) puckers. osti.govmdpi.com | Coupled to backbone conformation and cis-trans isomerization. mdpi.com |

| Polyproline II (PPII) Helix | A left-handed helical structure formed by proline-rich sequences. | Characterized by all-trans peptide bonds. nih.gov | Important recognition motif for protein-protein interactions. acs.org |

Mimicry of L-Proline Stereochemistry by Aza-Proline and Related Analogues

The unique structural and functional roles of proline have spurred the development of proline analogues to probe and modulate biological processes. Among these, aza-proline, in which the α-carbon (Cα) of proline is replaced by a nitrogen atom, has emerged as a valuable tool for mimicking the stereochemistry of L-proline. nih.govresearchgate.net

The replacement of the Cα with a nitrogen atom introduces significant changes to the electronic properties of the residue. This substitution can influence the conformational preferences of the preceding peptide bond. In many contexts, the incorporation of aza-proline has been shown to stabilize the cis-amide conformer of the acyl-aza-prolyl bond. researchgate.net This preference for the cis conformation is attributed to electrostatic repulsion between the lone pair of the α-nitrogen and the carbonyl oxygen of the preceding residue in the trans conformation. The stabilization of the cis isomer is particularly important for inducing specific secondary structures, such as type VI β-turns. researchgate.net

The energy barrier for cis-trans isomerization is also significantly lower in aza-proline-containing peptides compared to their proline counterparts, by as much as 6 kcal/mol. acs.org This facilitates more rapid interconversion between the two states. The conformational preferences of aza-proline can be influenced by the solvent environment; the preference for the cis-amide conformer is more pronounced in organic solvents and can be reduced in aqueous solutions. researchgate.net

The ability of aza-proline to act as a stereochemical mimic of L-proline while modulating the cis-trans equilibrium makes it a powerful tool in peptide design and for investigating the biological significance of proline isomerization in protein-protein recognition and signaling.

| Compound | Key Structural Feature | Impact on Peptide Conformation |

| L-Proline | Cyclic pyrrolidine ring with a Cα stereocenter. | Restricted φ angle; significant population of cis and trans isomers; Cγ-endo/Cγ-exo ring puckering. google.comacs.org |

| Aza-Proline | Replacement of the Cα with a nitrogen atom; achiral. | Can adopt a pyramidalized conformation mimicking L-proline stereochemistry; often stabilizes the cis-amide conformation, promoting type VI β-turns. nih.govresearchgate.net |

Computational and Theoretical Modeling of Biocytin L Proline Interactions and Applications

Molecular Dynamics Simulations of Conjugate Conformational Flexibility and Ligand Binding

Molecular dynamics (MD) simulations are powerful computational tools used to model the physical movements of atoms and molecules over time. For the Biocytin-L-proline conjugate, MD simulations offer critical insights into its conformational flexibility—the range of three-dimensional shapes the molecule can adopt—and how this flexibility influences its ability to bind to target ligands, such as proteins like avidin (B1170675) or streptavidin.

When studying ligand binding, MD simulations can model the process of the this compound conjugate docking into the active site of a target protein. h-its.org These simulations reveal key intermolecular interactions, such as hydrogen bonds and van der Waals forces, that stabilize the bound complex. nih.govnih.gov By calculating the binding free energy, researchers can quantitatively predict the affinity of the conjugate for its target. h-its.org For example, simulations of biotin (B1667282) analogues binding to avidin have been used to correlate calculated interaction energies with experimental binding data, providing a deeper understanding of the origins of binding affinity. h-its.org Such simulations can also elucidate the role of water molecules at the binding interface and the energetic penalties associated with desolvation upon binding. acs.org

| Parameter | Description | Typical Value/Output |

|---|---|---|

| Force Field | Set of parameters to calculate potential energy of the system. | CHARMM36, AMBER |

| Solvent Model | Representation of the aqueous environment. | TIP3P water model |

| Simulation Time | Total time the molecular motion is simulated. | 100-500 nanoseconds (ns) |

| Key Interactions Observed | Specific atomic interactions stabilizing the complex. | Hydrogen bonds between proline's carboxyl group and avidin residues; van der Waals interactions of biotin's ring. |

| Binding Free Energy (ΔGbind) | Calculated affinity of the conjugate for the protein. | -15 to -25 kcal/mol |

| Root Mean Square Deviation (RMSD) | Measure of the average distance between the atoms of superimposed structures, indicating conformational stability. | 1-3 Å for the bound conjugate |

Quantum Chemical Calculations for Reactive Site Prediction and Mechanistic Insights

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a detailed electronic-level understanding of molecules. masjaps.com These methods are used to predict the reactive sites within the this compound conjugate and to elucidate the mechanisms of its chemical reactions. By calculating properties like electron density, molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and electrostatic potential, researchers can identify which atoms are most likely to participate in chemical reactions. researchgate.net

For this compound, DFT calculations can pinpoint the nucleophilic and electrophilic centers. The thioether sulfur in the biotin moiety is a known reactive handle, and quantum calculations can quantify its reactivity towards specific reagents, such as oxaziridines, which can form stable sulfimide (B8482401) linkages. nih.gov Similarly, the carboxyl group of the L-proline component and the secondary amine within its ring are potential sites for further chemical modification. DFT can model the transition states of proposed reaction pathways, allowing for the calculation of activation energies. nih.gov A lower activation energy indicates a more favorable reaction pathway. nih.gov

This predictive power is invaluable for designing new bioconjugation strategies or understanding the conjugate's stability under different chemical conditions. For example, DFT studies on proline-catalyzed reactions have provided detailed mechanistic insights, highlighting the role of specific intermediates and the influence of the solvent environment. researchgate.net These principles can be extended to understand how the this compound conjugate might act as a catalyst or participate in complex reaction cascades.

| Molecular Site | Predicted Property | Implication for Reactivity |

|---|---|---|

| Biotin Thioether Sulfur | High HOMO density; Negative electrostatic potential | Nucleophilic site, prone to oxidation or reaction with electrophiles. nih.gov |

| Proline Carboxyl Group | High LUMO density on carbonyl carbon; Negative potential on oxygens | Electrophilic carbon susceptible to nucleophilic attack; oxygens are nucleophilic/basic. |

| Proline Secondary Amine | Localized electron pair on nitrogen | Nucleophilic and basic, can participate in bond formation. |

| Peptide Bond | Calculated transition state energy for hydrolysis | Predicts stability and likelihood of cleavage under specific pH conditions. |

Structure-Based Design and Predictive Modeling for Bioconjugation Efficiency and Specificity

Structure-based design uses computational models to create novel molecules with desired properties, and in the context of this compound, this approach is key to optimizing its use in bioconjugation. nih.gov Bioconjugation aims to link a biomolecule (like an antibody or enzyme) to another molecule (a drug or a probe) to create a new functional entity. vectorlabs.comnih.gov The this compound conjugate can act as a versatile linker in this process.

Predictive modeling can be used to assess the efficiency and specificity of conjugation reactions involving this compound. princeton.edu By building computational models of the reactants, including the target biomolecule and the conjugate, it is possible to simulate the conjugation process. This allows for the evaluation of different linker lengths and attachment chemistries. For example, models can predict whether the conjugate will react at a specific, desired site on a protein (e.g., a particular lysine (B10760008) or cysteine residue) or non-specifically at multiple sites. researchgate.net High specificity is crucial for creating homogeneous and effective bioconjugates. nih.gov

Furthermore, computational models can predict how the conjugation of this compound will affect the structure and function of the target biomolecule. Docking simulations can show if the attached conjugate sterically hinders the active site of an enzyme or the binding domain of an antibody. researchgate.net This predictive capability allows for the rational design of bioconjugates, minimizing trial-and-error in the laboratory and accelerating the development of new targeted therapies and diagnostic tools. nih.govresearchgate.net

Predictive Modeling of Metabolic Adaptations Involving L-Proline Pathways

While the this compound conjugate itself is a synthetic molecule, its L-proline component is a key player in cellular metabolism. Predictive modeling of metabolic pathways can provide insights into how the introduction or presence of proline, or molecules that interact with its pathways, can affect cellular physiology. creative-proteomics.com

Genome-scale metabolic models (GEMs) are comprehensive computational frameworks that represent all known metabolic reactions in an organism. nih.gov Using techniques like Flux Balance Analysis (FBA), these models can predict metabolic flux distributions—the rates of all reactions in the network—under various conditions. plos.orgbiorxiv.org

Researchers can use these models to simulate how an increase in the availability of L-proline might impact interconnected pathways, such as the tricarboxylic acid (TCA) cycle, the pentose (B10789219) phosphate (B84403) pathway, and redox balance. mdpi.com Proline metabolism is intricately linked to cellular stress responses, energy production (ATP), and the generation of reactive oxygen species (ROS). nih.govfrontiersin.org Predictive models can quantify these effects. For instance, a model could predict how proline catabolism by the enzyme proline dehydrogenase (PRODH) in the mitochondria might increase ATP production or, under certain conditions, lead to ROS-induced signaling. creative-proteomics.comresearchgate.net

These models are particularly relevant in cancer research, where proline metabolism is often dysregulated to support rapid tumor growth and metastasis. nih.govfrontiersin.org By simulating the metabolic state of cancer cells, researchers can predict how targeting proline metabolic enzymes might affect tumor viability, potentially identifying new therapeutic strategies. mdpi.com

| Metabolic Pathway | Key Enzyme | Predicted Effect of Increased Proline | Physiological Consequence |

|---|---|---|---|

| Proline Catabolism | Proline Dehydrogenase (PRODH) | Increased flux | Increased ATP production, potential for ROS generation. researchgate.net |

| TCA Cycle | α-Ketoglutarate Dehydrogenase | Increased anaplerotic input via glutamate (B1630785) | Enhanced energy production and biosynthetic precursor supply. mdpi.com |

| Pentose Phosphate Pathway | Glucose-6-Phosphate Dehydrogenase | Increased NADPH production (via proline cycle) | Enhanced antioxidant capacity and nucleotide synthesis. mdpi.com |

| Collagen Synthesis | Prolyl Hydroxylase | Increased substrate availability | Supports extracellular matrix production, relevant in fibrosis and cancer. frontiersin.org |

Q & A

Basic Research Questions

Q. What are the critical physicochemical properties of Biocytin-L-proline that influence experimental design in biochemical studies?

- Answer : Key properties include solubility (soluble in DMF, water, and ammonium bicarbonate), thermal stability (melting point: 125–130°C; predicted boiling point: ~897°C), and acid dissociation constant (pKa ≈ 3.52). These properties dictate solvent selection for synthesis, storage conditions (e.g., avoiding high temperatures), and compatibility with biological buffers. For example, aqueous solubility makes it suitable for cell-based assays, while thermal stability informs lyophilization protocols .

Q. Which analytical techniques are essential for validating the purity and identity of synthesized this compound?

- Answer : Use a combination of:

- Nuclear Magnetic Resonance (NMR) : Confirm structural integrity via proton/carbon shifts.

- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95% recommended for biological assays).

- Elemental Analysis : Verify empirical formula (CHNOS) and rule out residual solvents.

- Mass Spectrometry (MS) : Validate molecular weight (469.6 g/mol). For reproducibility, report retention times, column specifications, and reference standards .

Q. How should researchers design experiments to assess this compound’s stability under varying pH conditions?

- Answer :

Prepare buffered solutions (pH 2–9) using standardized buffers (e.g., phosphate, citrate).

Incubate this compound at 25°C and 37°C.

Monitor degradation via HPLC at timed intervals (0, 24, 48, 72 hours).

Quantify stability using peak area normalization. Include negative controls (e.g., inert solvents) to isolate pH-specific effects .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported solubility profiles of this compound across studies?

- Answer : Discrepancies often arise from variations in solvent purity, temperature, or measurement techniques. To address this:

- Standardize Protocols : Use USP-grade solvents and report exact temperatures (e.g., 25°C ± 0.5°C).

- Validate Methods : Compare gravimetric analysis (mass dissolved) vs. spectroscopic quantification (UV-Vis absorbance).

- Publish Metadata : Include lot numbers of chemicals and equipment calibration details. Cross-reference results with prior studies to identify systematic biases .

Q. What strategies optimize the synthetic yield of this compound while minimizing byproducts?

- Answer :

- Reaction Optimization : Use design-of-experiments (DoE) to test variables (e.g., molar ratios, reaction time). For example, a 1:1.2 molar ratio of biocytin to L-proline reduces unreacted starting material.

- Purification : Employ reverse-phase chromatography with C18 columns and gradient elution (water/acetonitrile + 0.1% TFA).

- Byproduct Analysis : Characterize impurities via LC-MS and adjust protecting groups (e.g., tert-butoxycarbonyl) to block unwanted side reactions .

Q. How should conflicting data on this compound’s bioactivity be analyzed in enzyme inhibition assays?

- Answer :

Replicate Experiments : Perform triplicate assays with independent reagent batches.

Control Variables : Standardize enzyme sources (e.g., recombinant vs. tissue-extracted) and incubation times.

Statistical Analysis : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare IC values.

Contextualize Findings : Cross-validate with structural analogs (e.g., biocytin-lysine) to identify structure-activity relationships (SARs) .

Q. What methodologies are recommended for tracking cellular uptake of this compound in real-time?

- Answer :

- Fluorescent Tagging : Conjugate with Cy5 or FITC via NHS-ester chemistry. Validate labeling efficiency via absorbance ratios (A/A).

- Live-Cell Imaging : Use confocal microscopy with time-lapse imaging (5-minute intervals) in HEK293 or HeLa cells.

- Quantitative Analysis : Employ flow cytometry to measure fluorescence intensity per cell. Include controls (unlabeled compound) to account for autofluorescence .

Methodological Best Practices

- Reproducibility : Document all synthesis and characterization steps in supplemental materials, including NMR spectra, HPLC chromatograms, and raw data files .

- Ethical Reporting : Adhere to NIH guidelines for preclinical studies, detailing statistical power, sample sizes, and biological replicates .

- Data Contradiction Analysis : Use systematic reviews (e.g., PRISMA frameworks) to compare findings across studies and identify methodological divergences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.